ethyl 1-amino-1H-imidazole-5-carboxylate

Descripción

Ethyl 1-amino-1H-imidazole-5-carboxylate (CAS: 1179361-84-2) is a substituted imidazole derivative characterized by an amino group at the 1-position and an ethyl ester moiety at the 5-position of the heterocyclic ring. It is synthesized via a two-step process involving lithium bis(trimethylsilyl)amide-mediated amination of ethyl 1H-imidazole-5-carboxylate, yielding the product in 65% efficiency after crystallization . This compound serves as a critical intermediate in the synthesis of isotopically labeled L-histidine derivatives . Its purity (97%) and structural integrity are well-documented, with applications in medicinal chemistry and organic synthesis .

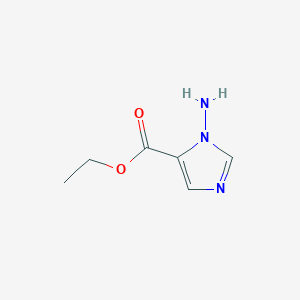

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 3-aminoimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-3-8-4-9(5)7/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERIOFHGELUHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676618 | |

| Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-84-2 | |

| Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Ethyl 2-Cyanoacetate with Formamide

One classical method involves the reaction of ethyl 2-cyanoacetate with formamide in the presence of a base, followed by heating to induce cyclization forming the imidazole ring. The amino group is introduced during cyclization, resulting in the ethyl 1-amino-1H-imidazole-5-carboxylate structure.

- Reaction conditions: Heating with base catalysts, sometimes employing solvents or catalysts to improve yield.

- Advantages: Straightforward, uses readily available starting materials.

- Limitations: Requires controlled temperature and reaction time to optimize yield and purity.

Multi-Component Condensation Reactions

Mehrabi et al. (2021) demonstrated an eco-friendly two-step cyclo-condensation approach to synthesize 4-amino-1,2,5-tetrasubstituted imidazoles, which can be adapted for this compound derivatives. The process involves:

- Initial formation of arylamidine intermediates by reacting aryl amines with carbonitriles under solvent-free conditions at 120 °C.

- Subsequent reaction with electrophilic components such as ethyl bromopyruvate under reflux in ethanol with iron(III) chloride and disodium phosphate as catalysts.

This method affords good to excellent yields and allows for structural diversity.

| Step | Reactants | Conditions | Catalysts | Product Type | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | Aryl amine + Carbonitrile | 120 °C, 1 h, solvent-free | None | Arylamidine intermediate | High |

| 2 | Arylamidine + Ethyl bromopyruvate | Reflux in ethanol, 12 h | FeCl3, Na2HPO4 | 4-amino-1,2,5-tetrasubstituted imidazole | 70–90 |

Cycloaddition of Ethyl Isocyanoacetate with Imidoyl Chlorides

A more recent and efficient synthetic route reported involves the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides to form substituted imidazole carboxylate esters, including this compound derivatives.

- Key reaction: Ethyl isocyanoacetate reacts with N-aryl benzimidoyl chlorides in the presence of a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Conditions: Reaction performed in dry tetrahydrofuran (THF) under inert atmosphere, initially cooled to −78 °C, then warmed to room temperature and stirred for 48 hours.

- Yields: Moderate to good (e.g., 64% in a representative case).

- Advantages: Mild conditions, good regioselectivity, and applicability to various substituted derivatives.

| Parameter | Details |

|---|---|

| Reactants | Ethyl isocyanoacetate + Imidoyl chloride |

| Base | DBU |

| Solvent | Dry THF |

| Temperature | −78 °C to room temperature |

| Reaction Time | 48 hours |

| Typical Yield | ~64% |

| Purification | Column chromatography |

Industrial Production Considerations

Industrial synthesis generally adapts the above laboratory methods with process optimization:

- Use of continuous flow reactors to improve reaction control and scalability.

- Application of green chemistry principles such as solvent-free conditions or recyclable catalysts to enhance sustainability.

- Optimization of reaction parameters to maximize yield and purity while minimizing by-products.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Type | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of ethyl 2-cyanoacetate with formamide | Ethyl 2-cyanoacetate, formamide | Cyclization | Heating with base catalysts | Moderate | Classical method, straightforward |

| Multi-component condensation | Aryl amines, carbonitriles, ethyl bromopyruvate | Multi-component condensation | Reflux in ethanol, FeCl3, Na2HPO4 | 70–90 | Eco-friendly, good yields, versatile |

| Cycloaddition of ethyl isocyanoacetate with imidoyl chlorides | Ethyl isocyanoacetate, imidoyl chlorides | Cycloaddition | Dry THF, DBU, −78 °C to RT, 48 h | ~64 | Mild conditions, good regioselectivity |

Research Findings and Analytical Data

- Spectroscopic characterization: The synthesized compounds show characteristic NMR signals including methine proton of the imidazole ring (~7.6 ppm), ethyl group methylene protons (~4.2 ppm), and methyl protons (~1.2 ppm) in ^1H NMR. ^13C NMR shows methine, methylene, and methyl carbons around 137, 60, and 14 ppm, respectively.

- Reaction optimization: Lower temperatures and inert atmosphere improve selectivity in cycloaddition methods.

- Catalyst effects: Iron(III) chloride and disodium phosphate catalyze multi-component reactions effectively, increasing yields.

- Sustainability: Recent methods emphasize greener solvents and catalyst recycling.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-amino-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized imidazole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The imidazole ring present in ethyl 1-amino-1H-imidazole-5-carboxylate is a critical structural component found in many biologically active compounds. This compound serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and modulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this structure have shown promising activity against several human cancer cell lines, including HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cells. In particular, one derivative demonstrated an IC₅₀ value of 0.737 μM against HeLa cells, indicating substantial antiproliferative effects .

Inhibitory Effects on Tumor Cell Growth

In a study evaluating various derivatives of this compound, researchers found that specific modifications led to significant inhibition of tumor cell colony formation and migration. The derivative with an N-substituted alkyl chain exhibited antiadhesive properties and induced early apoptosis in cancer cells, suggesting its potential as a lead compound for cancer therapy .

Interaction with Biological Targets

Further investigations into the binding affinities of this compound revealed interactions with enzymes involved in nucleotide synthesis pathways. These interactions are crucial for understanding its therapeutic potential and guiding future modifications to enhance efficacy .

Mecanismo De Acción

The mechanism of action of ethyl 1-amino-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the biological target .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Ethyl 1-amino-1H-imidazole-5-carboxylate belongs to a broader class of imidazole carboxylates with diverse substituents and positional isomers. Below, key structural analogs are compared based on substitution patterns, synthetic routes, and functional properties.

Positional Isomers

Ethyl 2-Amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 177760-04-2)

- Structure: Amino group at 2-position, methyl at 1-position, ester at 5-position.

Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride (CAS: 118019-42-4)

- Structure: Amino group at 5-position, ester at 4-position; hydrochloride salt form.

- Key Difference: Ester and amino group positions are reversed, impacting solubility and stability due to the ionic hydrochloride form.

Substituent Variations

Ethyl 4-Amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 61982-18-1)

- Structure: Methyl at 1-position, amino at 4-position, ester at 5-position.

- Synthesis : Produced via alkylation and amination steps; commercial availability confirms scalability .

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate (CAS: 68462-61-3)

- Structure: Benzyl at 1-position, amino at 5-position, ester at 4-position.

- Synthesis : Benzyl substitution introduces aromaticity, likely synthesized via Pd-catalyzed coupling (similarity score: 0.90 to target compound) .

- Key Difference : The benzyl group increases hydrophobicity, altering solubility and bioavailability.

Benzimidazole Derivatives

Ethyl 1-Methyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 53484-19-8)

- Structure : Fused benzene ring (benzimidazole core), methyl at 1-position, ester at 5-position.

- Key Difference : The benzimidazole core expands π-conjugation, enhancing UV absorption and rigidity compared to imidazole analogs.

Key Findings and Implications

Positional Isomerism: The amino group’s position (1 vs. 2 vs.

Benzyl groups enhance hydrophobicity, making derivatives more suitable for lipid-soluble drug formulations .

Benzimidazole Core : Derivatives with fused benzene rings exhibit distinct photophysical properties but face synthetic challenges, limiting their use .

Synthetic Efficiency : The target compound’s 65% yield outperforms many analogs, underscoring its utility as a histidine synthesis intermediate .

Actividad Biológica

Ethyl 1-amino-1H-imidazole-5-carboxylate (EAI) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The imidazole ring, a core component of this compound, is known for its role in various biological systems, particularly in enzyme function and metabolic pathways. This article explores the biological activity of EAI, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

EAI has the molecular formula and features an imidazole ring that contributes to its reactivity and interaction with biological targets. The presence of both an amino group and a carboxylate group allows for versatile chemical modifications, which can influence its biological activity.

Synthesis of this compound

The synthesis of EAI can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Cyclization : Utilizing starting materials that facilitate the formation of the imidazole ring through cyclization reactions.

These synthetic pathways are crucial as they can lead to derivatives with enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of EAI and its derivatives. For instance, derivatives of imidazole compounds have shown promising results against various cancer cell lines, including:

- HeLa (cervical cancer)

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

In one study, a derivative of EAI exhibited an IC50 value of against HeLa cells, indicating potent antiproliferative effects . The mechanism involves inducing apoptosis and inhibiting cell migration, which are critical factors in cancer metastasis.

| Compound | Cell Line | IC50 Value () | Mechanism |

|---|---|---|---|

| EAI Derivative | HeLa | 0.737 ± 0.05 | Apoptosis induction |

| EAI Derivative | HT-29 | 1.194 ± 0.02 | Antiadhesive effects |

Enzyme Inhibition

EAI's structural similarity to purines suggests potential roles in enzyme inhibition related to nucleic acid metabolism. Research indicates that it may interact with enzymes involved in nucleotide synthesis, potentially influencing cellular processes such as proliferation and apoptosis .

Case Studies

Several case studies have assessed the biological activity of EAI and its derivatives:

- Study on Antitumor Activity : A series of imidazole derivatives were tested for their ability to inhibit tumor cell colony formation. The results demonstrated significant inhibitory effects on colony formation and migration in vitro .

- Inhibition of Bruton's Tyrosine Kinase (BTK) : Novel BTK inhibitors derived from imidazole scaffolds showed impressive selectivity and antitumor efficacy in vivo, suggesting that EAI could serve as a lead compound for developing targeted therapies for B-cell malignancies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-amino-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of imidazole precursors using ethyl chloroformate or carbodiimide-mediated coupling can yield the ester functionality. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry of reagents like 1,3-diaminopropane derivatives . Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can impurities in this compound be identified and removed during purification?

- Methodology : Impurities such as unreacted starting materials or hydrolysis byproducts (e.g., carboxylic acid derivatives) are identified using LC-MS or NMR. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) effectively isolates the target compound. For persistent impurities, preparative HPLC with a C18 column is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the imidazole ring substitution pattern (e.g., δ 7.2–7.8 ppm for aromatic protons) and ester carbonyl signals (~δ 165–170 ppm in ¹³C).

- IR : Stretching bands at ~1700 cm⁻¹ (C=O ester) and 3300–3500 cm⁻¹ (NH₂) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 184.08 for C₇H₁₀N₃O₂) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodology : SC-XRD provides definitive bond lengths, angles, and hydrogen-bonding networks. For example, studies on analogous imidazole derivatives (e.g., ethyl 1-benzyl-5-substituted triazoles) reveal planar imidazole rings with dihedral angles <5° and intermolecular N–H···O interactions stabilizing the lattice . Use SHELX software for structure refinement, ensuring R-factors <0.05 for high confidence .

Q. What strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodology : Contradictions often arise from varying hydration states or polymorphic forms. Perform dynamic light scattering (DLS) to detect aggregates in aqueous solutions. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (amine protonation at pH <3). Cross-validate with HPLC-DAD to quantify dissolved fractions .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) identify electrophilic centers (e.g., C-2 of the imidazole ring) and transition-state energies. Molecular electrostatic potential (MEP) maps highlight regions susceptible to attack by amines or thiols, guiding synthetic modifications .

Q. What are the thermal degradation pathways of this compound under accelerated stability testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.